4-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid
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Overview
Description
4-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid is a chemical compound with the molecular formula C13H16Cl3NO2 and a molecular weight of 324.63 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid typically involves the reaction of 3,4-dichlorobenzyl chloride with piperidine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid include:
Piperidine derivatives: Compounds containing the piperidine ring structure.
Dichlorophenyl derivatives: Compounds with the dichlorophenyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of the piperidine ring and the dichlorophenyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H15Cl2NO2 |
---|---|
Molecular Weight |
288.17 g/mol |
IUPAC Name |
4-[(3,4-dichlorophenyl)methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C13H15Cl2NO2/c14-10-2-1-9(7-11(10)15)8-13(12(17)18)3-5-16-6-4-13/h1-2,7,16H,3-6,8H2,(H,17,18) |
InChI Key |
XILWMQORBPTXKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CC2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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